5-Cyclopropoxy-6-methylnicotinaldehyde
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Overview
Description
5-Cyclopropoxy-6-methylnicotinaldehyde is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the nicotinaldehyde structure, which includes a methyl group at the 6-position. It is a derivative of nicotinaldehyde, a compound known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-methylnicotinaldehyde involves several steps. One common method includes the reaction of 5-methylnicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-6-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the aldehyde functionality play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
5-Cyclopropoxy-6-methylnicotinaldehyde can be compared with other similar compounds, such as:
5-Methylnicotinaldehyde: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
6-(Cyclopropylamino)-5-methylnicotinaldehyde: Contains a cyclopropylamino group instead of a cyclopropoxy group, leading to different reactivity and applications.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy-containing compound with distinct structural and functional properties.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-10(13-9-2-3-9)4-8(6-12)5-11-7/h4-6,9H,2-3H2,1H3 |
InChI Key |
JTAMXESLLJNWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)OC2CC2 |
Origin of Product |
United States |
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